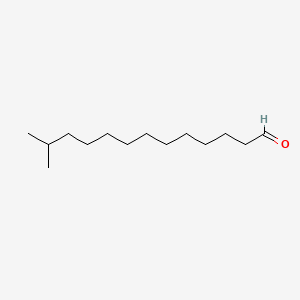
Vanadium(II) oxide
Übersicht
Beschreibung
Vanadium(II) oxide is an inorganic compound with the chemical formula VO. It is one of the several binary oxides of vanadium and is characterized by its grey solid appearance with a metallic lustre. This compound adopts a distorted sodium chloride structure and contains weak vanadium-to-vanadium metal bonds. It is a semiconductor due to the delocalization of electrons in the t2g orbitals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vanadium(II) oxide can be synthesized through various methods, including:
Reduction of Vanadium Pentoxide: Vanadium pentoxide (V2O5) can be reduced using hydrogen gas at high temperatures to produce this compound.
Thermal Decomposition: Vanadium(III) oxide (V2O3) can be thermally decomposed in a vacuum to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves the reduction of higher oxides of vanadium using reducing agents such as hydrogen or carbon monoxide under controlled conditions .
Analyse Chemischer Reaktionen
Vanadium(II) oxide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxides of vanadium, such as vanadium(III) oxide (V2O3) and vanadium(V) oxide (V2O5).
Reduction: It can be reduced further to form elemental vanadium.
Substitution: this compound can react with other metal oxides to form mixed oxides.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, air, and other oxidizing agents can be used to oxidize this compound.
Reducing Agents: Hydrogen, carbon monoxide, and other reducing agents can be used for reduction reactions.
Major Products Formed:
Oxidation Products: Vanadium(III) oxide (V2O3), vanadium(IV) oxide (VO2), and vanadium(V) oxide (V2O5).
Reduction Products: Elemental vanadium
Wissenschaftliche Forschungsanwendungen
Vanadium(II) oxide has several scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Material Science:
Nanotechnology: Vanadium oxide nanoparticles are explored for their antimicrobial and anticancer properties.
Energy Storage: It is used in the development of batteries and other energy storage devices.
Wirkmechanismus
The mechanism of action of vanadium(II) oxide involves its ability to undergo redox reactions. The compound can generate reactive oxygen species through its redox properties, leading to oxidative stress in microbial cells and cancer cells. This oxidative stress can damage cellular components, leading to cell death. Additionally, vanadium oxide nanoparticles can disrupt mitochondrial function and induce apoptosis and ferroptosis in tumor cells .
Vergleich Mit ähnlichen Verbindungen
Vanadium(II) oxide can be compared with other vanadium oxides, such as:
Vanadium(III) oxide (V2O3): This compound is another binary oxide of vanadium and exhibits different oxidation states and properties compared to this compound.
Vanadium(IV) oxide (VO2): Known for its insulator-to-metal phase transition, vanadium(IV) oxide has unique electronic properties.
Vanadium(V) oxide (V2O5): This compound is widely used in industrial applications and has significant catalytic properties.
Uniqueness of this compound: this compound is unique due to its specific oxidation state and semiconductor properties. Its ability to undergo various redox reactions makes it valuable in catalysis and material science .
Eigenschaften
IUPAC Name |
oxovanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O.V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYSTTGVDIFUAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
OV | |
| Record name | Vanadium(II) Oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Vanadium(II)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065189 | |
| Record name | Vanadium oxide (VO) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.941 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light gray crystalline solid; Insoluble in water; [MSDSonline] | |
| Record name | Vanadium monoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8229 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12035-98-2, 12037-42-2, 12037-05-7 | |
| Record name | Vanadium oxide (VO) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanadium oxide (V6O13) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12037-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanadium oxide (V4O7) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12037-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanadium oxide (VO) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012035982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium oxide (VO) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadium oxide (VO) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(6R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B7824463.png)

